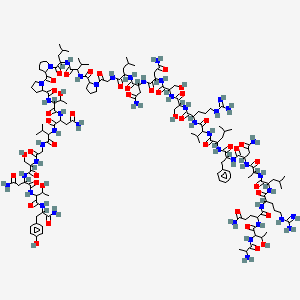
Amylin (8-37), rat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Amylin (8-37), rat is a useful research compound. Its molecular formula is C140H227N43O43 and its molecular weight is 3200.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Case Studies
In a controlled experiment, fasting conscious rats were infused with either saline or hGH, alongside amylin (8-37). The results indicated that amylin (8-37) corrected hGH-induced liver insulin resistance and altered lipid profiles by increasing basal plasma triglycerides while lowering nonesterified fatty acids . This suggests potential therapeutic applications in managing insulin resistance and related metabolic disorders.
Table 1: Effects of Amylin (8-37) on Metabolic Parameters
| Parameter | Control Group | hGH Infusion | hGH + Amylin (8-37) |
|---|---|---|---|
| Plasma Insulin Levels | Baseline | Elevated | Reduced |
| Plasma Triglycerides | Normal | Elevated | Increased |
| Nonesterified Fatty Acids | Normal | Elevated | Decreased |
| Muscle Insulin Sensitivity | Normal | Decreased | Enhanced |
Development of Amylin Receptor Activators
Recent studies have focused on developing novel amylin receptor activators based on rat amylin analogs. These analogs have shown promise in enhancing anti-obesity efficacy by activating amylin receptors more effectively than endogenous rat amylin. Mutagenesis studies revealed that specific mutations in the rat amylin peptide could increase binding affinity to human amylin receptors by over 100-fold, suggesting a pathway for obesity treatment .
Case Studies on Weight Reduction
In experimental models, mutated rat amylin analogs demonstrated significant weight reduction effects when administered to obese rats. The findings indicate that these analogs can activate the amylin receptor pathways more effectively, leading to improved energy expenditure and reduced food intake .
Table 2: Weight Reduction Effects of Amylin Analog Treatments
| Treatment Type | Initial Weight (g) | Final Weight (g) | Weight Change (%) |
|---|---|---|---|
| Control | 350 | 345 | -1.43 |
| Mutated Amylin Analog | 350 | 320 | -8.57 |
Role in Neurodegenerative Diseases
Amylin has been implicated in neuroprotective roles, particularly in conditions like Alzheimer's disease. Research indicates that rat amylin (8-37) may mitigate cytotoxic effects associated with amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Case Studies on Neuroprotection
In vitro studies using pancreatic rat insulinoma cells demonstrated that co-administration of quercetin with amylin (8-37) reduced cytotoxicity linked to amyloid-beta exposure. This suggests potential therapeutic avenues for neurodegenerative diseases where amyloid aggregation is a concern .
Table 3: Cytotoxicity Reduction with Quercetin and Amylin (8-37)
| Treatment | Cytotoxicity Level (%) |
|---|---|
| Control | 80 |
| Quercetin | 60 |
| Quercetin + Amylin (8-37) | 40 |
Properties
Molecular Formula |
C140H227N43O43 |
|---|---|
Molecular Weight |
3200.6 |
sequence |
ATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















